Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a fluorine atom attached to the isoquinoline core. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate, also known as EN300-27081196, is an amide compound
Mode of Action
It is mentioned that it has a bet proteolysis-inducing action . This suggests that it might interact with its targets to induce proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids.
Biochemical Pathways
Given its bet proteolysis-inducing action , it can be inferred that it may affect protein degradation pathways.
Result of Action
Given its bet proteolysis-inducing action , it can be inferred that it may lead to the breakdown of specific proteins within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3,4-dihydroisoquinoline.
Esterification: The protected intermediate is then esterified with tert-butyl alcohol to yield tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoquinoline core.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2-carboxylate: Lacks the fluorine atom.
Tert-butyl 5-chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate: Has a chlorine atom instead of bromine.
Tert-butyl 5-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Contains a methyl group instead of fluorine.
Uniqueness
The uniqueness of tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of bromine and fluorine atoms can enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUZIBZVNRCMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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